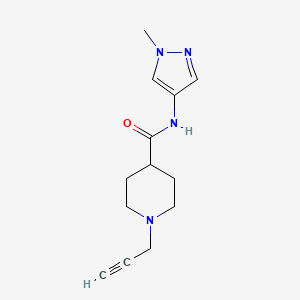
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC belongs to the class of compounds known as piperidine carboxamides and is a potent inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the inhibition of MAGL, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors in the body, leading to several physiological effects. This compound has been shown to be a selective inhibitor of MAGL, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve anxiety-like behavior, and reduce seizures. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound is also relatively stable and can be easily synthesized. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of this compound in various disorders, including pain, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on endocannabinoid signaling and to identify potential side effects of this compound.
Synthesis Methods
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 1-methyl-1H-pyrazol-4-ylamine with propargyl bromide in the presence of a base, followed by the reaction of the resulting propargylamine with 4-piperidone. The resulting product is then treated with a carboxylic acid to form this compound. The synthesis of this compound has been described in several research articles, with slight variations in the reaction conditions.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes, including monoacylglycerol lipase (MAGL), which is involved in the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in several physiological processes, including pain sensation, appetite, and mood regulation. Inhibition of MAGL by this compound leads to increased levels of endocannabinoids, which can have therapeutic effects in several disorders, including pain, inflammation, and anxiety.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-6-17-7-4-11(5-8-17)13(18)15-12-9-14-16(2)10-12/h1,9-11H,4-8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMOOLWAGDWLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
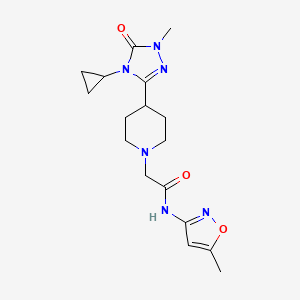


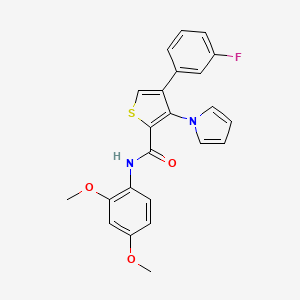


![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)
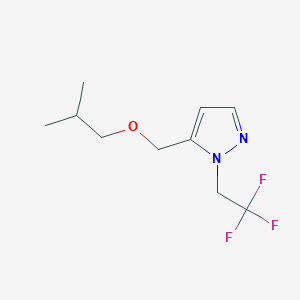
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)
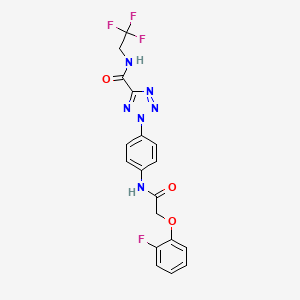
![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)